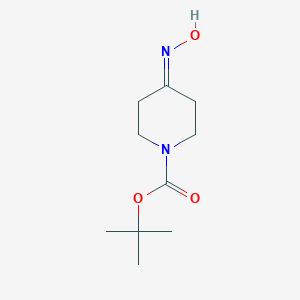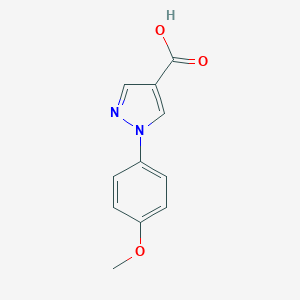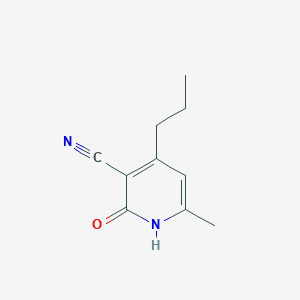
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-carbonitril
Übersicht
Beschreibung
“6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.21500 .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The boiling point of “6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile” is predicted to be 353.5±35.0 °C . Other physical and chemical properties such as density, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Antiepileptisches Potenzial
Die strukturelle Ähnlichkeit von Dihydropyrimidinen, zu denen Verbindungen wie 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-carbonitril gehören, zu Phenobarbital deutet auf potenzielle antiepileptische Eigenschaften hin. Diese Anwendung ist bedeutsam angesichts des anhaltenden Bedarfs an wirksamen Behandlungen für Epilepsie .
Phosphodiesterase-Hemmung
6-Alkyl-substituierte 1,2-Dihydropyridin-2-one sind für ihren Einsatz in der Medizin als selektive Inhibitoren von Phosphodiesterasen bekannt. Diese Anwendung ist entscheidend für die Entwicklung von Behandlungen, die die Modulation der zyklischen Nukleotid-Signalübertragung in Zellen erfordern .
AMPA-Rezeptor-Hemmung
Diese Verbindungen werden auch als selektive Inhibitoren von AMPA-Rezeptoren eingesetzt, die eine Rolle bei der schnellen synaptischen Übertragung im zentralen Nervensystem spielen. Dies ist besonders relevant für Erkrankungen im Zusammenhang mit neurodegenerativen Erkrankungen .
Vasodilatatoren und Antikoagulanzien
Die gleiche Klasse von Verbindungen wurde verwendet, um hochwirksame Vasodilatatoren und Antikoagulanzien zu entwickeln. Diese Anwendungen sind entscheidend für die Behandlung von Herz-Kreislauf-Erkrankungen und Zuständen, die eine verbesserte Durchblutung erfordern .
Anti-HIV-Mittel
Basierend auf 6-Alkyl-substituierten 1,2-Dihydropyridin-2-onen wurden potente Anti-HIV-Mittel entwickelt. Dies ist ein kritischer Forschungsbereich angesichts der globalen Auswirkungen von HIV/AIDS .
Fungizide
Diese Verbindungen haben Anwendungen als Fungizide, was ihre Nützlichkeit in der Landwirtschaft und der pharmazeutischen Industrie zur Kontrolle von Pilzwachstum und -infektionen zeigt .
Synthese-Interaktionen
Die Wechselwirkung der Verbindung mit N-Nukleophilen, Aminen und Hydrazinen wurde untersucht, was für die chemische Synthese und die Herstellung verschiedener Derivate mit potenziellen pharmakologischen Aktivitäten wichtig ist .
Antibakterielle Aktivität
Synthese- und antimikrobielle Aktivitätstests haben gezeigt, dass Derivate von 6-Methyl-2-oxo-4-substituierten Dihydropyrimidinen vielversprechende antibakterielle Aktivität gegen grampositive Bakterien wie Staphylococcus aureus aufweisen .
Eigenschaften
IUPAC Name |
6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEAVIQHEGQVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576174 | |
| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16232-40-9 | |
| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
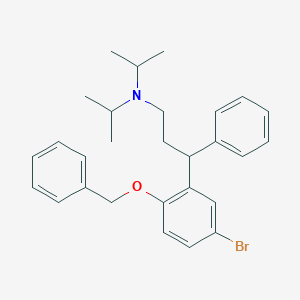




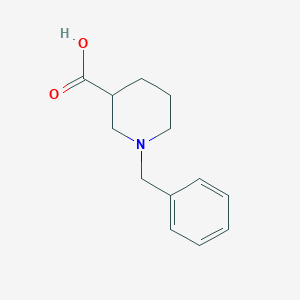

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)
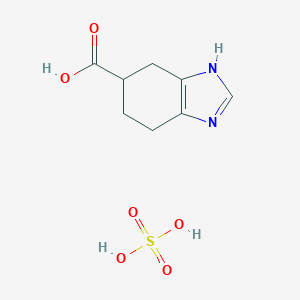

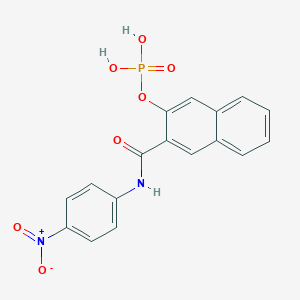
![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)
